3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the naphthalene derivative:
Synthesis of the pyrimidine core: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling reactions: The final step may involve coupling the naphthalene derivative with the pyrimidine core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could target the pyrimidine core or the halogen substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H14ClF3N2O3 |
---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
3-[4-chloro-3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClF3N2O3/c1-12-6-2-5-9-16(12)31-17-10-15(13-7-3-4-8-14(13)20(17)23)28-19(29)11-18(22(24,25)26)27-21(28)30/h2-11H,1H3,(H,27,30) |
InChI Key |
UNSHMXUHOHBLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C3=CC=CC=C3C(=C2)N4C(=O)C=C(NC4=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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